N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
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Overview
Description
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a fluorinated naphthalene ring
Preparation Methods
The synthesis of N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves multiple steps. One common method includes the reduction of a precursor compound using sodium borohydride, followed by the formation of the amide bond through a reaction with prop-2-enoyl chloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Halogenation reactions can introduce additional fluorine atoms into the molecule using reagents like fluorine gas or N-fluorobenzenesulfonimide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide include other fluorinated naphthalene derivatives and amides. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example:
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: This compound has a similar naphthalene core but different functional groups, leading to distinct properties and uses.
Fluorinated Indoles: These compounds also contain fluorine atoms and aromatic rings, but their biological activities and applications can vary significantly
Properties
IUPAC Name |
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-13(17)16-14-9(2)7-8-10-11(14)5-4-6-12(10)15/h3-6,9,14H,1,7-8H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRATHUJYSWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1NC(=O)C=C)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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